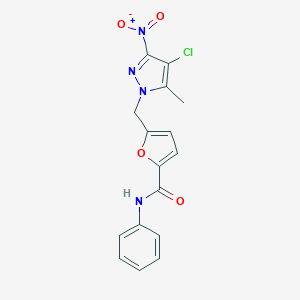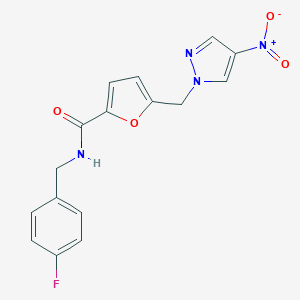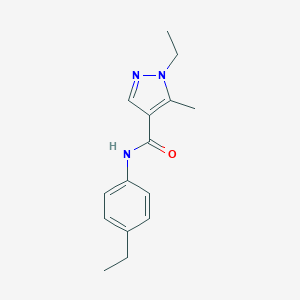![molecular formula C15H15Cl2N3O2 B213660 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that is primarily used in lab experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This leads to the suppression of inflammatory responses and the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It also has anti-inflammatory effects, which can help in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide in lab experiments is its specificity towards certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one of the limitations is that its effectiveness may vary depending on the specific disease or condition being studied.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide. One possible direction is the development of more potent analogs with improved pharmacological properties. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in humans.
In conclusion, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide is a promising compound with potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits make it a valuable tool for scientific research. Further studies are needed to fully explore its potential and develop more effective treatments for various diseases.
Synthesemethoden
The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide involves several steps, including the reaction of 3,4-dichlorobenzylamine with 1H-pyrazole-4-carboxaldehyde to form the intermediate, which is then reacted with tetrahydro-2-furancarboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Eigenschaften
Produktname |
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide |
|---|---|
Molekularformel |
C15H15Cl2N3O2 |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H15Cl2N3O2/c16-12-4-3-10(6-13(12)17)8-20-9-11(7-18-20)19-15(21)14-2-1-5-22-14/h3-4,6-7,9,14H,1-2,5,8H2,(H,19,21) |
InChI-Schlüssel |
BLDCPQSEJRIEAU-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1CC(OC1)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)

![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)



![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)